molecular formula C16H15F2NO3 B268185 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Numéro de catalogue B268185
Poids moléculaire: 307.29 g/mol
Clé InChI: KBKDDINEOBFNPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as MK-1775 and is a selective small molecule inhibitor of the checkpoint kinase 1 (Chk1).

Mécanisme D'action

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide selectively inhibits Chk1, a checkpoint kinase that plays a crucial role in the DNA damage response pathway. Chk1 inhibition leads to the accumulation of DNA damage, resulting in cell cycle arrest and cell death. Additionally, it has been shown to enhance the efficacy of DNA-damaging agents by preventing DNA repair and inducing apoptosis.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. Additionally, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is its ability to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.

Orientations Futures

There are several potential future directions for 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide research. One potential direction is to explore its efficacy in combination with other targeted therapies such as PARP inhibitors, which have also been shown to sensitize cancer cells to DNA-damaging agents. Additionally, further studies are needed to optimize the dosing and toxicity of this compound in preclinical and clinical trials. Furthermore, its potential use in combination with immunotherapy for cancer treatment is an area of active research. Finally, its potential use in other diseases such as neurodegenerative disorders and viral infections is an area of potential future research.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of Chk1 makes it a promising candidate for personalized cancer therapy. Additionally, its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy makes it a valuable addition to cancer treatment regimens. However, further studies are needed to optimize its dosing and toxicity in preclinical and clinical trials.

Méthodes De Synthèse

The synthesis of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with 4-(2-methoxyethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.

Applications De Recherche Scientifique

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents such as gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy, leading to increased cell death. Furthermore, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

Propriétés

Nom du produit

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Formule moléculaire

C16H15F2NO3

Poids moléculaire

307.29 g/mol

Nom IUPAC

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C16H15F2NO3/c1-21-8-9-22-13-5-3-12(4-6-13)19-16(20)14-7-2-11(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)

Clé InChI

KBKDDINEOBFNPU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

SMILES canonique

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.